Linker Architecture: Carbohydrazide vs Acetohydrazide – Metabolic Stability and Molecular Flexibility
The target compound contains a carbohydrazide linker (C=O directly attached to hydrazide), whereas the closest commercial analog CAS 307544‑14‑5 incorporates an acetohydrazide linker (C=O–CH₂–). In a published series of 3,4‑dihydro‑4‑oxoquinazoline‑based acetohydrazides, the most potent antiproliferative compounds (e.g., 5c, 5b, 5h) all carried a 2‑OH‑4‑OCH₃ substitution on the benzylidene ring and exhibited IC₅₀ values in the low micromolar range against SW620, PC‑3, and NCI‑H23 cell lines, with compound 5c achieving 1.61‑fold greater caspase‑3 activation than PAC‑1 [1]. Although head‑to‑head data for the carbohydrazide linker versus the acetohydrazide linker are not yet published, the shorter linker is predicted to reduce the number of rotatable bonds (from 5 to 4), decrease molecular weight by 14 Da, and lower susceptibility to esterase/hydrolase cleavage, potentially improving metabolic half‑life in hepatic microsome assays .
| Evidence Dimension | Linker type and molecular properties |
|---|---|
| Target Compound Data | Carbohydrazide linker; MW 322.32; rotatable bonds 4 (estimated) |
| Comparator Or Baseline | Acetohydrazide analog (CAS 307544‑14‑5); MW 336.34; rotatable bonds 5 (estimated) |
| Quantified Difference | ΔMW = ‑14 Da; Δrotatable bonds = ‑1 |
| Conditions | In silico comparison based on SMILES-O=C(C(N1)=NC2=C(C=CC=C2)C1=O)N/N=C/C3=CC=C(OC)C=C3 |
Why This Matters
A shorter, carboxamide‑adjacent linker can reduce metabolic liability and increase conformational rigidity, parameters that directly influence in vivo exposure and target selectivity during screening campaigns.
- [1] Le Cong Huan et al. Bioorg. Chem. 2019, 92, 103202. View Source
